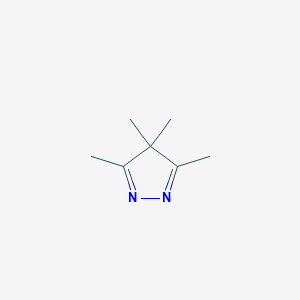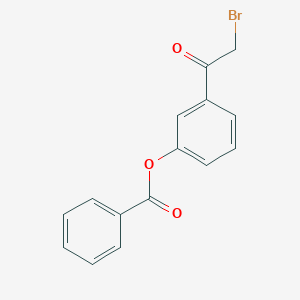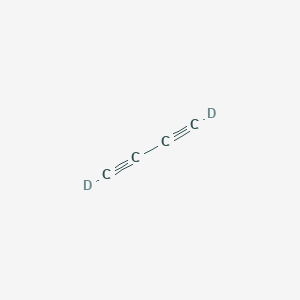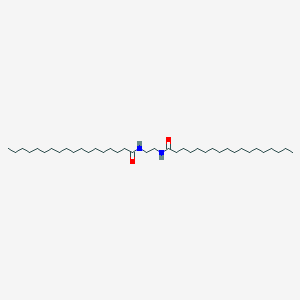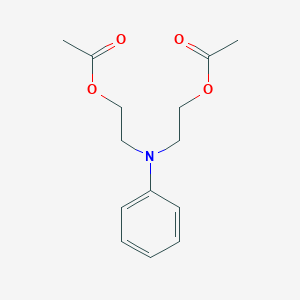![molecular formula C28H28N2O3 B091973 4-[2-[2-(4-anilinophenoxy)ethoxy]ethoxy]-N-phenylaniline CAS No. 17427-69-9](/img/structure/B91973.png)
4-[2-[2-(4-anilinophenoxy)ethoxy]ethoxy]-N-phenylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-[2-(4-anilinophenoxy)ethoxy]ethoxy]-N-phenylaniline, also known as AN-2728, is a small molecule drug that has been developed for the treatment of inflammatory skin diseases. It belongs to a class of drugs called phosphodiesterase-4 (PDE-4) inhibitors, which work by inhibiting the activity of PDE-4 enzymes that are involved in the regulation of inflammatory responses in the body.
作用機序
4-[2-[2-(4-anilinophenoxy)ethoxy]ethoxy]-N-phenylaniline works by inhibiting the activity of PDE-4 enzymes, which are involved in the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE-4, 4-[2-[2-(4-anilinophenoxy)ethoxy]ethoxy]-N-phenylaniline increases the levels of cAMP in skin cells, which in turn leads to the downregulation of inflammatory cytokines and chemokines.
Biochemical and Physiological Effects
4-[2-[2-(4-anilinophenoxy)ethoxy]ethoxy]-N-phenylaniline has been shown to have potent anti-inflammatory effects in various in vitro and in vivo models of skin inflammation. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as inhibit the migration of immune cells such as T cells and neutrophils to the site of inflammation.
実験室実験の利点と制限
One of the main advantages of 4-[2-[2-(4-anilinophenoxy)ethoxy]ethoxy]-N-phenylaniline is its specificity for PDE-4 enzymes, which allows for targeted inhibition of inflammatory responses in the skin without affecting other physiological processes. However, one limitation of 4-[2-[2-(4-anilinophenoxy)ethoxy]ethoxy]-N-phenylaniline is its low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for the development and use of 4-[2-[2-(4-anilinophenoxy)ethoxy]ethoxy]-N-phenylaniline in the treatment of inflammatory skin diseases. These include:
1. Combination therapy: 4-[2-[2-(4-anilinophenoxy)ethoxy]ethoxy]-N-phenylaniline may be used in combination with other anti-inflammatory drugs to enhance its efficacy and reduce the risk of side effects.
2. Topical delivery: 4-[2-[2-(4-anilinophenoxy)ethoxy]ethoxy]-N-phenylaniline may be formulated into a topical cream or lotion for easier administration and improved patient compliance.
3. New formulations: New formulations of 4-[2-[2-(4-anilinophenoxy)ethoxy]ethoxy]-N-phenylaniline may be developed to improve its solubility and bioavailability.
4. Other inflammatory diseases: 4-[2-[2-(4-anilinophenoxy)ethoxy]ethoxy]-N-phenylaniline may be studied for its potential use in the treatment of other inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
In conclusion, 4-[2-[2-(4-anilinophenoxy)ethoxy]ethoxy]-N-phenylaniline is a promising drug candidate for the treatment of inflammatory skin diseases. Its specific mechanism of action and potent anti-inflammatory effects make it an attractive option for further research and development.
合成法
The synthesis of 4-[2-[2-(4-anilinophenoxy)ethoxy]ethoxy]-N-phenylaniline involves the reaction of 4-bromoaniline with 4-anilinophenoxyacetic acid to form 4-[2-(4-anilinophenoxy)ethoxy]aniline. This intermediate is then reacted with ethylene oxide to form 4-[2-[2-(4-anilinophenoxy)ethoxy]ethoxy]aniline, which is subsequently reacted with phenylboronic acid to form the final product, 4-[2-[2-(4-anilinophenoxy)ethoxy]ethoxy]-N-phenylaniline.
科学的研究の応用
4-[2-[2-(4-anilinophenoxy)ethoxy]ethoxy]-N-phenylaniline has been extensively studied for its potential use in the treatment of various inflammatory skin diseases, including psoriasis, atopic dermatitis, and allergic contact dermatitis. It has been shown to reduce the production of inflammatory cytokines and chemokines in skin cells, as well as inhibit the migration of immune cells to the site of inflammation.
特性
IUPAC Name |
4-[2-[2-(4-anilinophenoxy)ethoxy]ethoxy]-N-phenylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O3/c1-3-7-23(8-4-1)29-25-11-15-27(16-12-25)32-21-19-31-20-22-33-28-17-13-26(14-18-28)30-24-9-5-2-6-10-24/h1-18,29-30H,19-22H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJBKEHXHHUXBGV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)OCCOCCOC3=CC=C(C=C3)NC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60169804 |
Source


|
| Record name | N1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60169804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-[2-(4-anilinophenoxy)ethoxy]ethoxy]-N-phenylaniline | |
CAS RN |
17427-69-9 |
Source


|
| Record name | N1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017427699 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60169804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



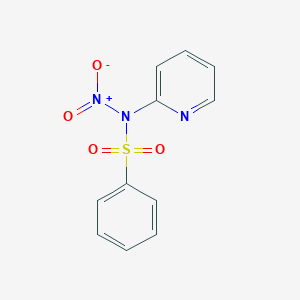
![2,4-Bis[(trifluoromethyl)sulfonyl]phenol](/img/structure/B91897.png)

![[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B91903.png)
